molecular formula C8H9NO4 B1208528 5-Pyridoxic acid CAS No. 524-07-2

5-Pyridoxic acid

Cat. No. B1208528
CAS RN: 524-07-2
M. Wt: 183.16 g/mol
InChI Key: VJZTVPVXKYQRJZ-UHFFFAOYSA-N
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Description

5-Pyridoxic acid (5PA), also known as pyridoxine acid, is a metabolite of vitamin B6. It is a small molecule that is involved in many biochemical processes in the body. In recent years, 5PA has gained attention due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Role in Vitamin B6 Metabolism

5-Pyridoxic acid is a catabolic product of Vitamin B6 . Vitamin B6 is a generic term that comprises six interconvertible pyridine compounds, including pyridoxine (PN), pyridoxamine (PM), pyridoxal (PL) and their 5′-phosphorylated forms . These compounds are essential nutrients for all living organisms, but only microorganisms and plants can carry out de novo synthesis of this vitamin .

Indicator of Vitamin B6 Intake

The presence of 5-Pyridoxic acid has been discovered in human individuals under consumption of high amounts of Vitamin B6 . This suggests that 5-Pyridoxic acid could potentially be used as an indicator of Vitamin B6 intake.

Involvement in Enzymatic Reactions

Pyridoxal 5′-phosphate (PLP), one of the compounds of Vitamin B6, serves as a cofactor for more than 140 enzymatic reactions, mainly associated with synthesis, degradation and interconversion of amino acids and neurotransmitter metabolism . As a catabolic product of Vitamin B6, 5-Pyridoxic acid might indirectly be involved in these enzymatic reactions.

Role in Neurotransmitter Synthesis

PLP is required as a coenzyme for the synthesis of several neurotransmitters including D-serine, D-aspartate, L-glutamate, glycine, γ-aminobutyric acid (GABA), serotonin, epinephrine, norepinephrine, histamine and dopamine . Given its connection to Vitamin B6, 5-Pyridoxic acid could potentially play a role in neurotransmitter synthesis.

Association with Neuropathies

Conditions leading to increase in PLP levels, such as genetic and dietary conditions, are known to cause motor and sensory neuropathies . As 5-Pyridoxic acid is related to Vitamin B6 metabolism, it might be associated with these neuropathies.

Implication in Epileptic Encephalopathies

Deficiency of PLP in the cell is implicated in several diseases, the most notable example of which are the Vitamin B6-dependent epileptic encephalopathies . Given its role in Vitamin B6 metabolism, 5-Pyridoxic acid could potentially be implicated in these conditions.

Association with Colorectal Cancer Risk

A study found that serum PLP and the sum of PLP and PL were inversely associated with colorectal cancer risk, while PAr (the ratio of 4-pyridoxic acid over the sum of PLP and PL) was positively associated with colorectal cancer risk . This suggests a potential role of 5-Pyridoxic acid in colorectal cancer risk.

Potential Role in Inflammation and Oxidative Stress

The positive association of PAr with colorectal cancer risk suggested the potential role of inflammation and oxidative stress in colorectal carcinogenesis . As 5-Pyridoxic acid is part of the PAr ratio, it might be involved in inflammation and oxidative stress.

Future Directions

: Xu, J., Clare, C. E., Brassington, A. H., Sinclair, K. D., & Barrett, D. A. (2020). Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 1136, 121884. Read more

properties

IUPAC Name

5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZTVPVXKYQRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177128
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridoxic acid

CAS RN

524-07-2
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyridoxic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PYRIDOXIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF4ZG9Z7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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